5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride
Overview
Description
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the protease, which prevents the enzyme from catalyzing the breakdown of proteins . This modification adds an additional 183.0354 Da to each modified residue .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can influence the coagulation cascade , a series of reactions that ultimately form a clot to prevent bleeding. Serine proteases like thrombin play a key role in this process . Additionally, AEBSF can impact the complement system , an immune response that helps antibodies clear pathogens from an organism .
Pharmacokinetics
It’s known that aebsf is water-soluble , which could influence its bioavailability and distribution throughout the body.
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting thrombin can prevent blood clot formation, while inhibiting trypsin can affect protein digestion .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values . Therefore, the acidity of the environment in which AEBSF is present can impact its effectiveness as a serine protease inhibitor.
Biological Activity
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a methoxy-substituted aromatic ring. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₃N₃O₂S·HCl
- Molecular Weight : 233.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
- Receptor Modulation : The compound may act on specific receptors, potentially influencing neurotransmitter systems.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells. The exact mechanism remains under investigation.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide HCl | High | Moderate | Present |
Sulfanilamide | Moderate | Low | Absent |
Trimethoprim | High | Low | Absent |
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxybenzenesulfonamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-14-8-3-2-7(4-5-10)6-9(8)15(11,12)13;/h2-3,6H,4-5,10H2,1H3,(H2,11,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIZOOMWMXYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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